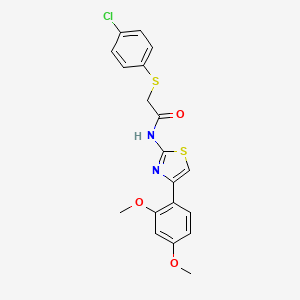

3-(Methoxymethyl)pyrrolidine-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

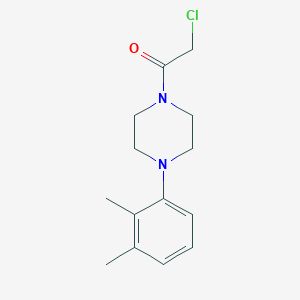

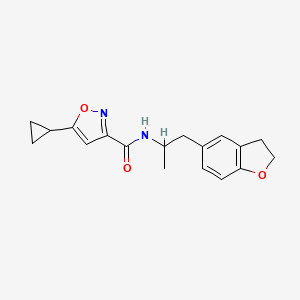

3-(Methoxymethyl)pyrrolidine-1-sulfonamide is a chemical compound with the CAS Number: 1342640-91-8 . It has a molecular weight of 194.25 . It is usually in the form of a powder .

Molecular Structure Analysis

The IUPAC name for this compound is 3-(methoxymethyl)-1-pyrrolidinesulfonamide . The InChI code for this compound is 1S/C6H14N2O3S/c1-11-5-6-2-3-8(4-6)12(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10) .Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 194.25 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Properties

Research has demonstrated the synthesis of carbapenems with methoxyimine and substituted sulfonamide moieties, showing potent antibacterial activity against both Gram-positive and Gram-negative bacteria. A specific compound with methylaminosulfonamide moiety exhibited the most significant antibacterial activity, emphasizing the role of substituents on the pyrrolidine ring in determining antibacterial efficiency (H. Jeon et al., 2007).

Catalysis and Organic Synthesis

Several studies have explored the catalytic applications of sulfonamide compounds. For instance, a novel pyrrolidine sulfonamide-based organocatalyst has been developed for catalyzing efficient α-aminoxylation reactions of aldehydes and ketones, offering excellent regio- and enantioselectivities (Wei Wang et al., 2004). Additionally, fluorous (S) pyrrolidine sulfonamide has been used as an efficient promoter for highly enantioselective aldol reactions of ketones and aldehydes, with the notable feature of being recoverable and reusable without significant loss of catalytic activity and stereoselectivity (L. Zu et al., 2008).

Medicinal Chemistry

In the domain of medicinal chemistry, sulfonamide compounds have been identified as potent cell cycle inhibitors, with specific compounds advancing to clinical trials due to their antimitotic and antiproliferative properties against various cancer cell lines (T. Owa et al., 2002). Moreover, chiral pyrrolidinyl sulfonamides have been utilized to promote conjugate addition-elimination reactions with high enantioselectivities, demonstrating their potential in generating a variety of enantiomerically pure compounds through simple transformations (Junye Xu et al., 2008).

Environmental Applications

The degradation of sulfonamides, such as sulfamethoxazole, by thermo activated persulfate oxidation has been investigated, revealing that this method could be an efficient approach for the remediation of water contaminated by sulfonamides and related compounds (Yuefei Ji et al., 2015).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 3-(Methoxymethyl)pyrrolidine-1-sulfonamide are not mentioned in the sources I found, pyrrolidine compounds in general are of great interest in drug discovery due to their versatility . They are used to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Eigenschaften

IUPAC Name |

3-(methoxymethyl)pyrrolidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3S/c1-11-5-6-2-3-8(4-6)12(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHRHQYHGQDHPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCN(C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1342640-91-8 |

Source

|

| Record name | 3-(methoxymethyl)pyrrolidine-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{6-Azaspiro[3.4]octan-7-yl}acetic acid hydrochloride](/img/structure/B2868388.png)

![1,3-dimethyl-6-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2868394.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2868395.png)

![(3E)-4-[(3-aminopyridin-2-yl)amino]pent-3-en-2-one](/img/structure/B2868399.png)